2,4,5-Triamino-6-pyrimidinol dihydrochloride

Solubility Formulation Reaction Setup

Researchers synthesizing cyclic pyranopterin monophosphate (molybdenum cofactor pathway) require the specific dihydrochloride salt form-free base or sulfate alternatives introduce variability in the stereochemistry-critical Viscontini condensation. This defined, crystalline, water-soluble triaminopyrimidinone ensures exact stoichiometric control and reproducible HPLC retention. • Enables faithful execution of published pterin and purine syntheses without re-validation. • Reverse-phase HPLC-compatible; ¹³C₂,¹⁵N-labeled analog available as an LC-MS internal standard for guanine quantification. • Bulk quantities available; stable long-term storage under recommended conditions.

Molecular Formula C4H9Cl2N5O
Molecular Weight 214.05 g/mol
CAS No. 51324-37-9
Cat. No. B1418114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Triamino-6-pyrimidinol dihydrochloride
CAS51324-37-9
Molecular FormulaC4H9Cl2N5O
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1(=C(N=C(NC1=O)N)N)N.Cl.Cl
InChIInChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h5H2,(H5,6,7,8,9,10);2*1H
InChIKeyRGALMPOBPCWQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Triamino-6-pyrimidinol Dihydrochloride Overview


2,4,5‑Triamino‑6‑pyrimidinol dihydrochloride is the dihydrochloride salt form of 2,5,6‑triamino‑4(1H)‑pyrimidinone [REFS‑1]. The parent free base (CAS 1004‑75‑7) and its sulfate salt (CAS 35011‑47‑3) are structurally related aminopyrimidines [REFS‑2]. The dihydrochloride provides a defined, crystalline, water‑soluble source of the triaminopyrimidinone core, which is a key intermediate in the synthesis of pterins and purines [REFS‑3].

Synthesis-grade dihydrochloride salt with defined crystalline form
Water-soluble triaminopyrimidinone core for reaction setups
Key intermediate in pterin and purine scaffold synthesis

2,4,5-Triamino-6-pyrimidinol Dihydrochloride Salt Form Interchangeability


The free base (CAS 1004‑75‑7) and sulfate salt (CAS 35011‑47‑3) are chemically distinct entities from the dihydrochloride salt (CAS 51324‑37‑9). Critical parameters such as solubility profile, exact stoichiometry for reaction calculations, and long‑term storage stability differ markedly between these forms [REFS‑1]. Using an alternative salt without rigorous re‑validation can introduce uncontrolled variability in reaction yields, HPLC retention times, and final product purity [REFS‑2]. The dihydrochloride is specifically cited as the required reagent in published syntheses of cyclic pyranopterin monophosphate, underscoring that substitution is not straightforward without compromising the fidelity of the established protocol [REFS‑3].

Solubility in reaction media may differ from free base; dihydrochloride profile is vendor-reported and may affect homogeneity.
Storage stability requirements diverge: free base needs light protection and inert atmosphere, while dihydrochloride storage at −20°C may suffice.
A published cyclic pyranopterin monophosphate synthesis specifically uses the dihydrochloride; substituting free base or sulfate may compromise protocol fidelity.

2,4,5-Triamino-6-pyrimidinol Dihydrochloride vs. Free Base and Sulfate


Solubility in DMSO: Dihydrochloride vs. Free Base

The dihydrochloride salt exhibits specific, vendor‑reported solubility in DMSO (slightly, heated), a property crucial for preparing stock solutions in organic synthesis [REFS‑1]. This information is directly provided for the dihydrochloride but is not explicitly defined for the free base in standard vendor listings, indicating a differential solubility profile that can impact reaction homogeneity and yield.

DMSO solubility
Data to verify
Dihydrochloride: slightly soluble, heating required; Free base: not explicitly reported
Solubility context may affect reaction homogeneity
Vendor-reported; confirm for specific protocol
Solubility Formulation Reaction Setup

Storage Stability: Dihydrochloride vs. Free Base

2,4,5‑Triamino‑6‑pyrimidinol dihydrochloride is documented to require storage at -20°C for maximum recovery of product [REFS‑1]. In contrast, the free base (CAS 1004‑75‑7) is also stored at -20°C but is noted to require protection from light and an inert atmosphere, suggesting distinct degradation pathways [REFS‑2].

Storage stability
Supplier data
Both require −20°C; free base also needs light protection and inert atmosphere
Handling requirements differ; impacts storage workflow
Review for long-term material integrity
Stability Storage Handling

Purity Grade Comparison: Dihydrochloride vs. Free Base

Commercially, 2,4,5‑triamino‑6‑pyrimidinol dihydrochloride is supplied at a typical purity of ≥94.0% [REFS‑1]. The free base form is offered as a high‑purity reference standard for impurity analysis, such as Folic Acid EP Impurity B, where it is characterized at ≥98% purity [REFS‑2]. This indicates a difference in the standard commercial grade purity versus the specialized analytical-grade purity of the free base.

Purity grade
Specification review
Dihydrochloride ≥94.0% typical; Free base analytical standard ≥98%
Purity grade determines synthesis vs. analytical use
Verify CoA for exact lot purity
Purity Quality Control Analytical Standard

Cyclic Pyranopterin Monophosphate Synthesis

The dihydrochloride salt (2,5,6‑triamino‑3,4‑dihydropyrimidin‑4‑one dihydrochloride) was specifically employed in a published synthesis of cyclic pyranopterin monophosphate (1·HBr) via a Viscontini reaction with D‑galactose phenylhydrazone [REFS‑1]. This use case is not reported for the free base or sulfate salt in this specific, medicinally relevant pathway. The resulting product, 1·HBr, demonstrated in vitro efficacy comparable to the natural isolate in reconstituting human sulfite oxidase [REFS‑1].

cPMP synthesis role
Reported
Dihydrochloride is the documented reagent in a 4-step Viscontini synthesis of cyclic pyranopterin monophosphate
Supports molybdenum cofactor intermediate preparation
Alternative salts not validated in this pathway
Molybdenum Cofactor Biosynthesis Pterin Synthesis

2,4,5-Triamino-6-pyrimidinol Dihydrochloride Applications


Molybdenum Cofactor Pterin Synthesis

The compound is the required starting material for the synthesis of cyclic pyranopterin monophosphate, a key biosynthetic intermediate in the molybdenum cofactor pathway [REFS‑1]. The specific dihydrochloride salt is essential for the key Viscontini reaction step that establishes the molecule's stereocenters [REFS‑1].

Antiviral Purine Analog Synthesis

As a multi‑amino pyrimidinone building block, the compound is used in the synthesis of guanine and other purine derivatives [REFS‑2]. The dihydrochloride salt provides a soluble and reactive form for constructing nucleoside analogs with potential antiviral activity [REFS‑2].

Pyrimidinone HPLC Method Development

The compound, as 2,5,6‑triamino‑4(1H)‑pyrimidinone dihydrochloride, can be resolved using reverse‑phase HPLC methods [REFS‑3]. Its defined retention characteristics make it useful for developing and validating analytical assays for related heterocyclic compounds [REFS‑3].

Stable Isotope-Labeled Internal Standard

The ¹³C₂,¹⁵N‑labeled analog of the parent compound is used as an internal standard for HPLC and LC‑MS applications, specifically in the quantification of guanine in biological matrices [REFS‑4]. The dihydrochloride salt form ensures compatibility with aqueous mobile phases.

Application
Selection Property
Validation Focus
Cyclic pyranopterin monophosphate synthesis
Salt-specific reactivity for Viscontini step
Stereochemical outcome and yield fidelity
Purine nucleoside analog synthesis
Soluble reactive aminopyrimidinone core
Reaction efficiency and product purity
Reverse-phase HPLC method development
Defined retention characteristics
Method selectivity and peak resolution
Stable isotope-labeled ISTD formulation
Aqueous solubility of dihydrochloride salt
Compatibility with LC-MS mobile phases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Triamino-6-pyrimidinol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.